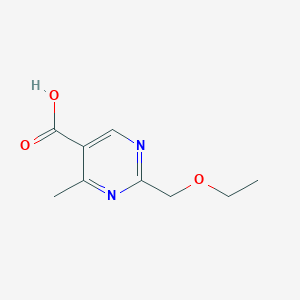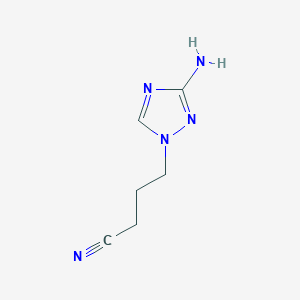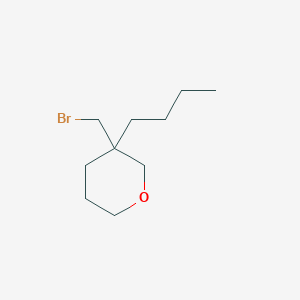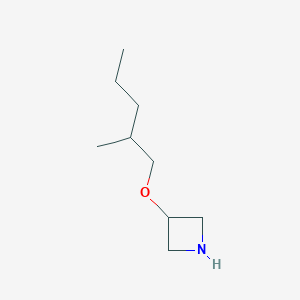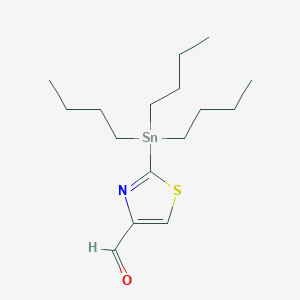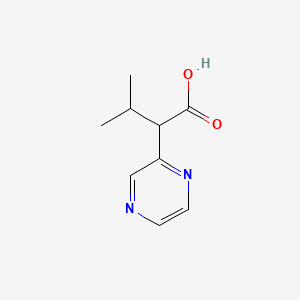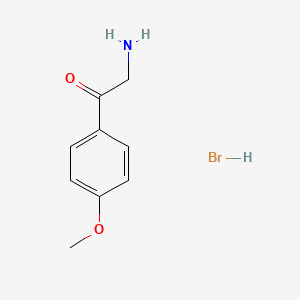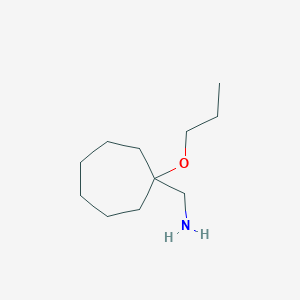
(1-Propoxycycloheptyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propoxycycloheptyl)methanamine: is an organic compound with the molecular formula C11H23NO It is a derivative of cycloheptane, featuring a propoxy group and a methanamine group attached to the cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propoxycycloheptyl)methanamine typically involves the reaction of cycloheptanone with propyl bromide in the presence of a base to form 1-propoxycycloheptane. This intermediate is then subjected to reductive amination using formaldehyde and ammonia or a primary amine to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (1-Propoxycycloheptyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1-Propoxycycloheptyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Propoxycycloheptyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cycloheptanemethanamine: Lacks the propoxy group, leading to different chemical properties.
1-Propoxycyclohexylmethanamine: Similar structure but with a cyclohexane ring instead of cycloheptane.
Uniqueness: (1-Propoxycycloheptyl)methanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its propoxy group enhances its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-propoxycycloheptyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-2-9-13-11(10-12)7-5-3-4-6-8-11/h2-10,12H2,1H3 |
InChI Key |
NIDIHPNGFCMCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


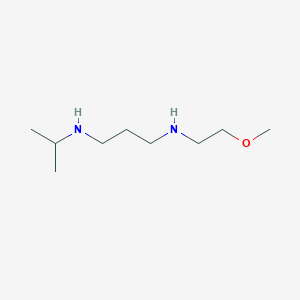
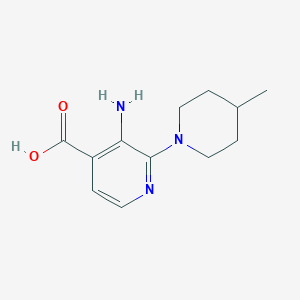
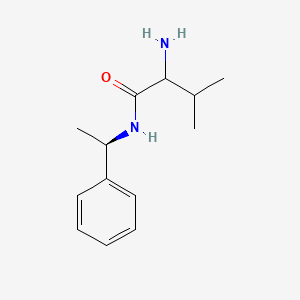
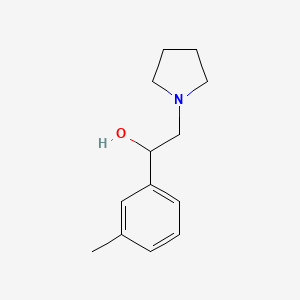
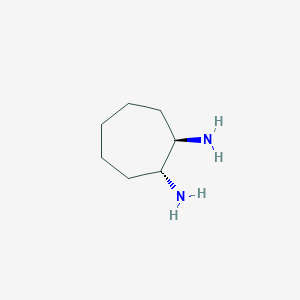
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
